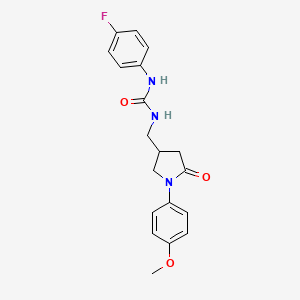

1-(4-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

This urea derivative features a 4-fluorophenyl group attached to the urea nitrogen and a pyrrolidin-5-one core substituted with a 4-methoxyphenyl moiety via a methylene linker. The pyrrolidinone ring introduces conformational constraints, which could optimize spatial interactions with biological targets compared to linear linkers .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-26-17-8-6-16(7-9-17)23-12-13(10-18(23)24)11-21-19(25)22-15-4-2-14(20)3-5-15/h2-9,13H,10-12H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQIEXGYALHDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of 1-(4-fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves two primary strategies: (1) direct coupling of preformed intermediates and (2) multi-step convergent synthesis.

Direct Isocyanate-Amine Coupling

The most widely reported method involves the reaction of 4-fluorophenyl isocyanate with 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine.

Reaction Mechanism

The urea bond forms via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer and elimination of CO₂ (Figure 1).

Experimental Procedure

Starting Materials :

Steps :

Optimization Strategies

Solvent and Base Selection

Temperature Control

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to an active site of an enzyme, blocking its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aromatic Substituents

The target compound shares structural motifs with several urea-based analogs (Table 1):

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorophenyl group (electron-withdrawing) may enhance binding affinity compared to the ethoxy-substituted analog (electron-donating) .

Chalcone Derivatives with Fluorophenyl Substituents

Although chalcones (α,β-unsaturated ketones) differ structurally from the target urea compound, their substituent effects on bioactivity provide insights (Table 2):

Key Observations :

- Electronegativity and Activity : Fluorine (high electronegativity) on Ring B correlates with lower IC50 (e.g., 2j vs. 2h: 4.70 μM vs. 13.82 μM). Methoxy groups (electron-donating) reduce potency (e.g., 2n vs. 2p: 25.07 μM vs. 70.79 μM) .

- Dihedral Angle Effects: In fluorophenyl chalcones, dihedral angles between aromatic rings (7.14°–56.26°) influence planarity and binding; similar conformational considerations may apply to the target urea’s pyrrolidinone linker .

Pharmacological and Physicochemical Considerations

- Therapeutic Potential: Ureas with fluorophenyl/methoxyphenyl motifs (e.g., compound 3 in ) show promise as analgesics, while others target epilepsy (). The target compound’s structural features align with both applications .

- Solubility and Metabolism: Methoxy groups may improve solubility but could slow metabolic clearance compared to halogenated analogs. The pyrrolidinone ring’s polarity might enhance aqueous solubility relative to chalcones .

Biological Activity

1-(4-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C18H19FN2O2

- Molecular Weight : 316.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It acts as an inhibitor of certain enzymes, which can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes such as:

- Urease : Critical in the treatment of conditions like peptic ulcers and urinary tract infections.

- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer’s.

The inhibition potency is often measured using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity. For example, related compounds have shown IC50 values ranging from 2.14 µM to 21.25 µM against urease, demonstrating promising potential for therapeutic use .

Study on Urease Inhibition

In a study evaluating various urea derivatives, the compound demonstrated significant urease inhibition with an IC50 value lower than that of standard drugs. The results are summarized in the following table:

Anticancer Activity Assessment

In another study focusing on anticancer properties, derivatives were tested against several cancer types. The findings indicated that compounds with similar structures could effectively reduce tumor growth in vitro.

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As a part of combination therapies targeting specific cancer types.

- Neurological Disorders : Due to AChE inhibition, it may offer benefits in treating Alzheimer’s disease.

- Infection Control : Its urease inhibition suggests utility in managing infections related to urease-producing bacteria.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., 4-methoxyphenyl glycine derivatives) under acidic or basic conditions to form the 5-oxopyrrolidin-3-yl scaffold .

Functionalization : Introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions.

Urea Linkage : Reaction of the pyrrolidinone intermediate with 4-fluorophenyl isocyanate under anhydrous conditions, often using catalysts like triethylamine .

Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (60–100°C) and solvent polarity to minimize side products .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm) and urea NH peaks (δ 5.5–6.5 ppm) .

- Infrared (IR) Spectroscopy : Confirm urea C=O stretch (~1650 cm⁻¹) and pyrrolidinone carbonyl (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs for refinement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ ion) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH 2–10) to assess aggregation. Use sonication or co-solvents (e.g., PEG-400) for poorly soluble batches .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of urea moiety) are pH-dependent; store at –20°C in anhydrous conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its enzyme inhibitory or receptor-modulating activity?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) at varying concentrations (1 nM–100 µM). Include positive controls (e.g., staurosporine) .

- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled antagonists) on cell membranes expressing target receptors (e.g., GPCRs). Calculate IC50 values .

- Dose-Response Analysis : Fit data to Hill equations using software like GraphPad Prism. Validate with triplicate experiments and blinded controls .

Q. How should contradictory structure-activity relationship (SAR) data be analyzed for derivatives of this compound?

Methodological Answer:

- Data Triangulation : Compare substituent effects across analogs (e.g., fluorophenyl vs. methoxyphenyl positions) using bioactivity heatmaps .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity differences. Validate with MD simulations (e.g., GROMACS) .

- Meta-Analysis : Apply statistical tools (e.g., PCA or cluster analysis) to identify outliers or confounding variables (e.g., solvent effects) in published datasets .

Q. What methodologies are recommended for pharmacokinetic (PK) and in vivo efficacy studies?

Methodological Answer:

- PK Profiling :

- ADME : Use Caco-2 cells for permeability assays. Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .

- Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents. Quantify plasma levels via LC-MS/MS over 24 hours .

- In Vivo Models :

- Xenograft Studies : Evaluate antitumor efficacy in nude mice with human cancer cell lines. Monitor tumor volume and body weight biweekly .

- Toxicology : Assess organ toxicity (histopathology) and hematological parameters after 28-day dosing .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities between structural analogs?

Methodological Answer:

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line, passage number, serum concentration) .

- Structural Verification : Confirm analog purity and stereochemistry (e.g., chiral HPLC for enantiomers) .

- Contextual Factors : Account for assay variability (e.g., ATP concentration in kinase assays) or species-specific receptor isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.